Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-
Description
Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- is a substituted acetamide derivative featuring a phenyl group at the N-position and a 3,5-dimethylphenylamino group at the C2 position. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, with variations in substituents influencing their physicochemical and biological properties.
Key structural attributes include:
- Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
- N-Phenyl substitution: Enhances aromatic stacking interactions and modulates electronic properties.
Properties
CAS No. |
61545-23-1 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
YKBYBPWVZBCSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- typically involves the reaction of 3,5-dimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dimethylphenyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacological effects and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., Br, Cl) on the aryl ring correlate with lower yields (e.g., 31.8% for brominated derivatives ) compared to electron-donating groups like methyl (yields up to 89.5% ).
- Crystallinity : The presence of 3,5-dimethyl groups promotes ordered packing via N–H···O and C–H···O hydrogen bonds, as seen in N-(3,5-dimethylphenyl)acetamide . Trichloro derivatives exhibit asymmetric units with multiple molecules, suggesting steric hindrance effects .
Table 2: Functional Group Impact on Properties
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : N-(3,5-dimethylphenyl)acetamide forms infinite chains via hydrogen bonding , whereas trichloro derivatives exhibit varied unit cell parameters depending on substituent electronegativity .
- Spectroscopic Signatures : IR and NMR data for sulfonamide derivatives (e.g., 3n) show distinct peaks for sulfonyl (1150–1350 cm⁻¹) and piperidinyl (δ ~2.5–3.5 ppm in ¹H NMR) groups .
Research Findings and Implications
Synthetic Optimization : Methyl-substituted derivatives generally achieve higher yields than halogenated counterparts, suggesting milder reaction conditions for electron-donating groups .
Bioactivity Potential: Heavy atom-containing derivatives (Br, I) show promise in radiotherapy applications, while sulfonamide-piperidine hybrids may target neurological enzymes .
Crystallographic Trends : Meta-substitution (3,5-dimethyl) promotes stable crystal lattices, critical for pharmaceutical formulation .
Biological Activity
Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the current understanding of its biological activity based on recent research findings.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving acetamide derivatives and various amines. The structural configuration plays a crucial role in determining its biological activity. The presence of the 3,5-dimethylphenyl group significantly enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that certain acetamide derivatives demonstrate comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Acetamide Derivatives | Significant activity against Gram-positive and Gram-negative bacteria | |
| Standard Antibiotics | Efficacy benchmark for comparison |
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored through various in vitro assays. For example, one study evaluated the cytotoxic effects of synthesized compounds against cancer cell lines using the MTT assay. The results indicated that some derivatives exhibited moderate to high cytotoxicity, although they were less effective than established anticancer agents like 5-fluorouracil.
Case Study: Anticancer Efficacy
A specific derivative from a related study showed an IC50 value that was significantly lower than that of the control drug in A-431 and Jurkat cell lines, indicating promising anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing cytotoxic effects.
Anticonvulsant Activity
Acetamide derivatives have also been investigated for their anticonvulsant properties. In animal models, certain compounds demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole. The SAR studies revealed that modifications to the amide group could enhance binding affinity to sodium channels involved in seizure activity.
| Compound | Anticonvulsant Activity | Reference |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Effective in MES model | |
| Trifluoromethyl derivatives | Higher anticonvulsant protection observed |
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological implications of acetamide derivatives. Studies have shown that high doses can lead to liver damage and other systemic effects. Long-term exposure assessments are necessary to evaluate the safety profile of these compounds in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
